molecular formula C34H66ClN11O5 B607572 Decanoyl-arg-val-lys-arg-chloromethylketone

Decanoyl-arg-val-lys-arg-chloromethylketone

Cat. No.: B607572
M. Wt: 744.4 g/mol
InChI Key: NHBJTTGFHCHQHS-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:

    Decanoylation: The introduction of a decanoyl group to the arginine residue.

    Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.

    Chloromethylketone Modification:

The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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